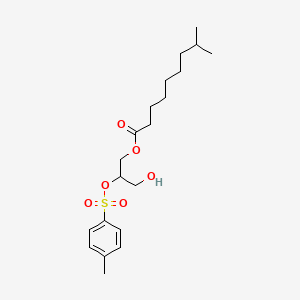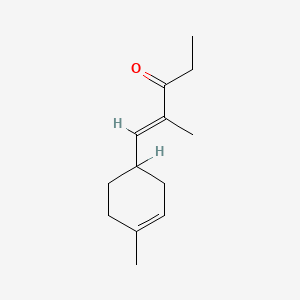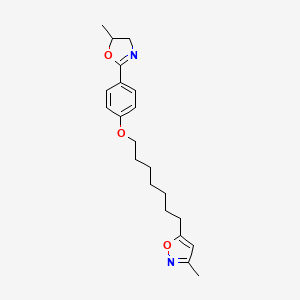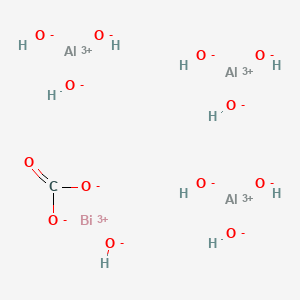![molecular formula C28H18N4S3 B12668441 4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline CAS No. 73302-00-8](/img/structure/B12668441.png)
4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its multiple benzothiazole units and an aniline group, making it a unique and potentially valuable molecule in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline, can be achieved through various synthetic pathways. Common methods include:
Diazo-Coupling: This involves the reaction of aniline derivatives with diazonium salts to form azo compounds, which can then be cyclized to form benzothiazoles.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base, leading to the formation of benzothiazole derivatives.
Biginelli Reaction: A multi-component reaction that combines urea, aldehydes, and β-keto esters to form benzothiazole derivatives.
Microwave Irradiation: This method accelerates the reaction rates and can be used to synthesize benzothiazole derivatives efficiently.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput reactors are employed to produce these compounds on an industrial scale .
化学反应分析
Types of Reactions
4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact mechanism depends on the specific application and target .
相似化合物的比较
Similar Compounds
2-(4-aminophenyl)-6-methylbenzothiazole: A similar compound with a single benzothiazole unit and an aniline group.
4-(6-methylbenzothiazol-2-yl)aniline: Another related compound with a simpler structure.
Uniqueness
4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline is unique due to its multiple benzothiazole units, which may confer enhanced biological activity and specificity compared to simpler benzothiazole derivatives .
属性
CAS 编号 |
73302-00-8 |
|---|---|
分子式 |
C28H18N4S3 |
分子量 |
506.7 g/mol |
IUPAC 名称 |
4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline |
InChI |
InChI=1S/C28H18N4S3/c1-15-2-9-20-23(12-15)33-27(31-20)17-6-11-22-25(14-17)35-28(32-22)18-5-10-21-24(13-18)34-26(30-21)16-3-7-19(29)8-4-16/h2-14H,29H2,1H3 |
InChI 键 |
GEPCUGWTRJLRBV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC6=C(C=C5)N=C(S6)C7=CC=C(C=C7)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


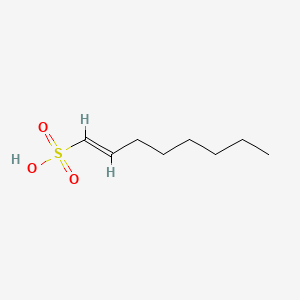
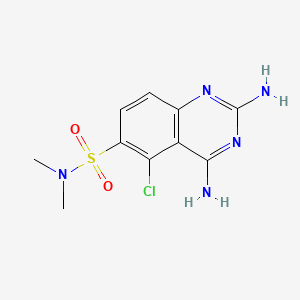
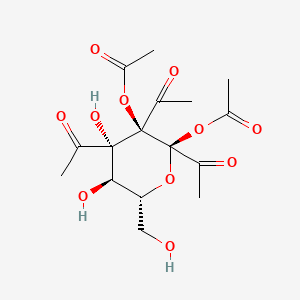
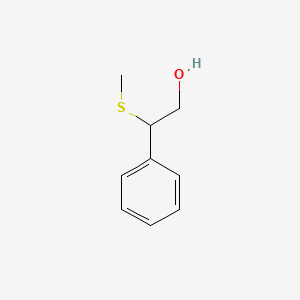
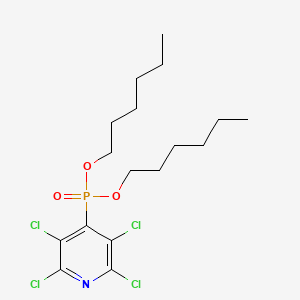
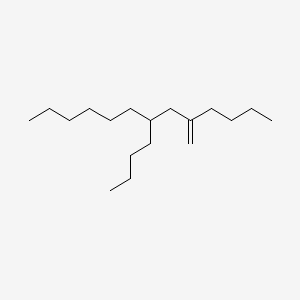
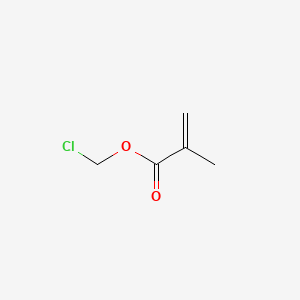
![2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]](/img/structure/B12668430.png)
